Cas no 29526-73-6 (3-amino-4-methylbenzaldehyde)
3-amino-4-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-4-methylbenzaldehyde
- benzaldehyde, 3-amino-4-methyl-
- LogP
- 3-amino-4-methyl-benzaldehyde
- 29526-73-6
- SCHEMBL10156366
- AKOS006309626
- CS-0370484
- 3-Amino-p-tolualdehyde
-
- Inchi: 1S/C8H9NO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,9H2,1H3
- InChI Key: IFRFCGDTWWZZBG-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C)=C(C=1)N
Computed Properties
- Exact Mass: 135.06847
- Monoisotopic Mass: 135.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
3-amino-4-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000199-250mg |
3-Amino-4-methylbenzaldehyde |
29526-73-6 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A014000199-500mg |
3-Amino-4-methylbenzaldehyde |
29526-73-6 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A014000199-1g |
3-Amino-4-methylbenzaldehyde |
29526-73-6 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441154-250mg |
3-Amino-4-methylbenzaldehyde |
29526-73-6 | 98% | 250mg |
¥6566.00 | 2024-08-03 |
3-amino-4-methylbenzaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-amino-4-methylbenzaldehyde
Comprehensive Guide to 3-Amino-4-Methylbenzaldehyde (CAS No. 29526-73-6): Properties, Applications, and Industry Insights
3-Amino-4-methylbenzaldehyde (CAS No. 29526-73-6) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and specialty chemical industries. This aromatic aldehyde, featuring both amino and methyl functional groups, serves as a critical intermediate in synthesizing dyes, fragrances, and bioactive molecules. Its molecular formula, C8H9NO, and unique structural properties make it a focal point for researchers exploring heterocyclic chemistry and drug discovery.
In recent years, the demand for 3-amino-4-methylbenzaldehyde has surged due to its role in developing antimicrobial agents and anticancer compounds. Studies highlight its potential in modulating enzyme activity, aligning with the growing interest in targeted therapies. The compound’s electron-rich benzene ring facilitates reactions like Schiff base formation, enabling applications in coordination chemistry and material science.
From an industrial perspective, 29526-73-6 is synthesized via controlled oxidation or formylation of precursor amines. Manufacturers emphasize high-purity grades (>98%) to meet stringent regulatory standards, particularly in GMP-certified facilities. Analytical techniques such as HPLC and GC-MS ensure quality control, addressing concerns about impurity profiles—a key topic in pharmaceutical forums.
Environmental and safety considerations are paramount. While 3-amino-4-methylbenzaldehyde is not classified as hazardous under major regulatory frameworks, proper handling protocols (e.g., PPE, ventilation) are recommended. This aligns with the broader industry shift toward green chemistry and sustainable synthesis, topics frequently searched in academic databases like PubMed and SciFinder.
Market trends reveal increasing R&D investments in custom synthesis services for 29526-73-6, driven by demand from contract research organizations (CROs). Patent analyses show its use in photodynamic therapy agents and OLED materials, reflecting cross-disciplinary applications. For suppliers, optimizing logistics (e.g., cold-chain storage) ensures stability during transit—a concern highlighted in B2B procurement queries.
Future prospects for 3-amino-4-methylbenzaldehyde include explorations in bioconjugation for diagnostic probes and catalysis. Its compatibility with microwave-assisted synthesis (a trending lab technique) further enhances its appeal. Researchers are also investigating derivatives for neuroprotective effects, tapping into the booming neurological disorder therapeutics market.
For those sourcing CAS 29526-73-6, verifying supplier certifications (e.g., ISO, REACH) is crucial. Online platforms like ChemSrc and PubChem provide updated data sheets, addressing common user queries about solubility (soluble in ethanol, DMSO) and storage conditions (2–8°C, inert atmosphere). These details are vital for experimental reproducibility, a hot topic in open science discussions.
In summary, 3-amino-4-methylbenzaldehyde exemplifies the intersection of traditional organic chemistry and modern innovation. Its adaptability across sectors—from medicinal chemistry to advanced materials—ensures its relevance in evolving scientific landscapes. As industries prioritize molecular diversity, this compound remains a cornerstone for next-generation research.
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